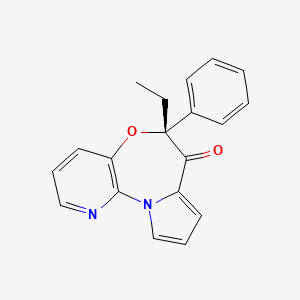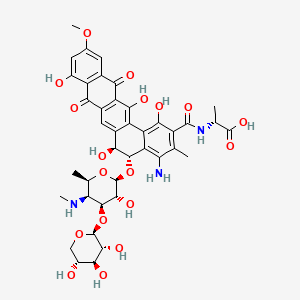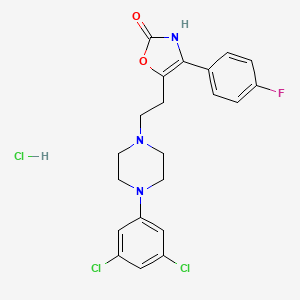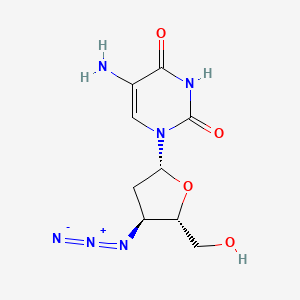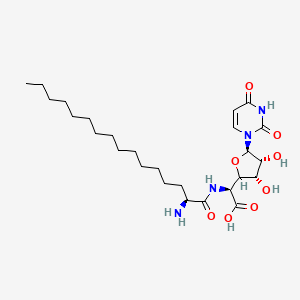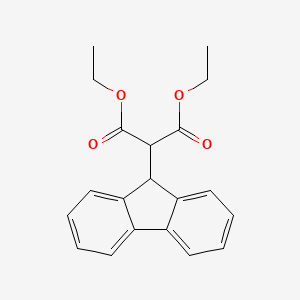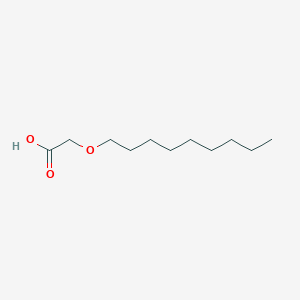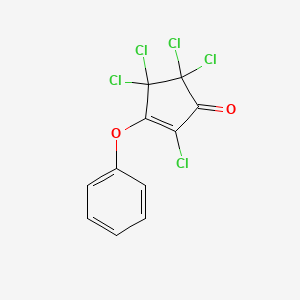![molecular formula C9H10N2O3 B12788691 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione CAS No. 18553-69-0](/img/structure/B12788691.png)
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts conformational rigidity, which can enhance the compound’s binding affinity and selectivity towards biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Diels-Alder reaction between a suitable diene and a dienophile.
Functional Group Transformations: Subsequent functional group transformations, such as oxidation or reduction, can be employed to introduce the diaza and trione functionalities.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce waste. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
作用機序
The mechanism of action of 2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzyme active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Molecular Targets and Pathways
類似化合物との比較
Similar Compounds
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share a similar spirocyclic framework but differ in the nature of the heteroatoms present in the rings.
Spiro[5.5]undecane derivatives: These derivatives include various functional groups attached to the spirocyclic core, providing a range of chemical and biological properties.
Uniqueness
2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione is unique due to its specific combination of diaza and trione functionalities within the spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
18553-69-0 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
2,4-diazaspiro[5.5]undec-9-ene-1,3,5-trione |
InChI |
InChI=1S/C9H10N2O3/c12-6-9(4-2-1-3-5-9)7(13)11-8(14)10-6/h1-2H,3-5H2,(H2,10,11,12,13,14) |
InChIキー |
BUIPICWRVHFFRW-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC=C1)C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


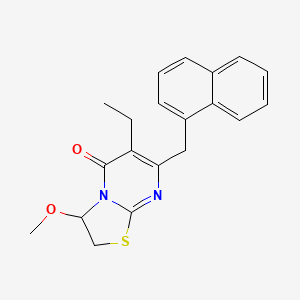

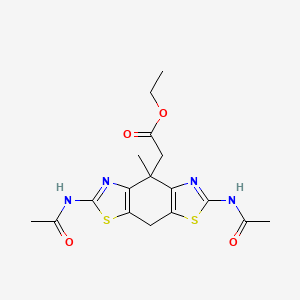
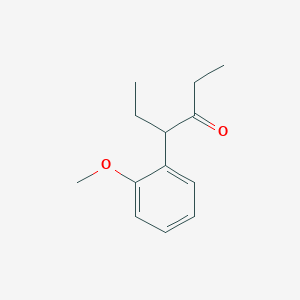
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
